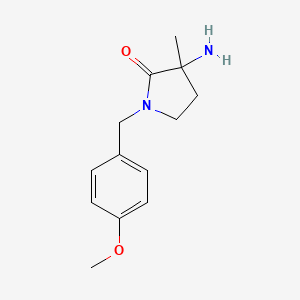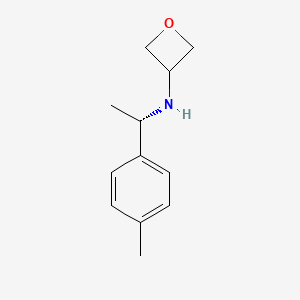
(1-(2-Chloro-4-fluorophenyl)cyclopentyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(2-Chloro-4-fluorophenyl)cyclopentyl)methanol is a chemical compound characterized by the presence of a cyclopentyl ring attached to a methanol group, with a 2-chloro-4-fluorophenyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1-(2-Chloro-4-fluorophenyl)cyclopentyl)methanol typically involves the reaction of cyclopentylmethanol with 2-chloro-4-fluorobenzene under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can enhance the scalability and reproducibility of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting the compound into its corresponding alcohols or hydrocarbons.
Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
(1-(2-Chloro-4-fluorophenyl)cyclopentyl)methanol has been explored for various scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Studied for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The exact mechanism of action of (1-(2-Chloro-4-fluorophenyl)cyclopentyl)methanol is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in biochemical pathways. Further research is needed to elucidate the precise molecular mechanisms involved.
Comparación Con Compuestos Similares
- (1-(2-Fluorophenyl)cyclopentyl)methanol
- (1-(2-Chlorophenyl)cyclopentyl)methanol
- (1-(4-Fluorophenyl)cyclopentyl)methanol
Comparison: (1-(2-Chloro-4-fluorophenyl)cyclopentyl)methanol is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which can influence its chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C12H14ClFO |
|---|---|
Peso molecular |
228.69 g/mol |
Nombre IUPAC |
[1-(2-chloro-4-fluorophenyl)cyclopentyl]methanol |
InChI |
InChI=1S/C12H14ClFO/c13-11-7-9(14)3-4-10(11)12(8-15)5-1-2-6-12/h3-4,7,15H,1-2,5-6,8H2 |
Clave InChI |
XDPIRFDSWUNTIN-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)(CO)C2=C(C=C(C=C2)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,7-Dihydropyrido[3,4-d]pyrimidin-8(5H)-one](/img/structure/B15278341.png)
![5,6,7,8-Tetrahydro-pyrazo[1,5-a][1,4]diazepin-9-one](/img/structure/B15278353.png)
amine](/img/structure/B15278359.png)

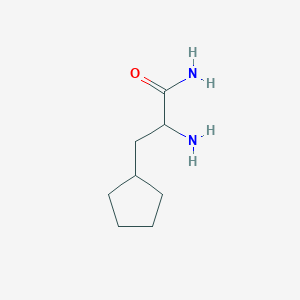


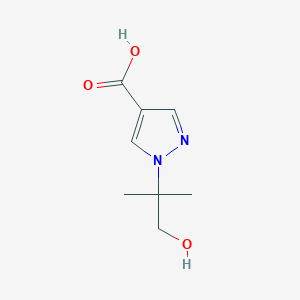
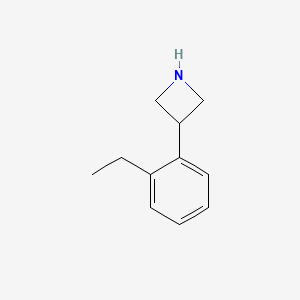
![tert-Butyl (2-oxa-7-azaspiro[4.4]nonan-9-yl)carbamate](/img/structure/B15278394.png)

![3-Iodo-6-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B15278402.png)
